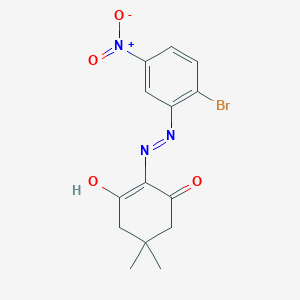

![molecular formula C22H21ClN2O5S2 B2531188 3-[(4-氯苯基){2-[(3,5-二甲苯基)氨基]-2-氧代乙基}磺酰胺基]噻吩-2-羧酸甲酯 CAS No. 941979-26-6](/img/structure/B2531188.png)

3-[(4-氯苯基){2-[(3,5-二甲苯基)氨基]-2-氧代乙基}磺酰胺基]噻吩-2-羧酸甲酯

货号 B2531188

CAS 编号:

941979-26-6

分子量: 492.99

InChI 键: XYWBPYAPNUMZFY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

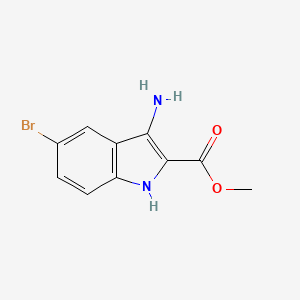

“Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It incorporates a thiophene species, which is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Thiophene derivatives are known for their various biological effects such as antimicrobial activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is complex. It incorporates a thiophene species, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a 4-chlorophenyl group, a 3,5-dimethylphenyl group, and a sulfamoyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve the reaction of enaminones with different nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .科学研究应用

化学合成及反应

- 与3-羟基噻吩-2-羧酸甲酯的合成和反应:与目标化合物密切相关的2-氯-3-氧代-2,3-二氢噻吩-2-羧酸甲酯被用于通过一系列化学反应生成噻吩-2,4-二醇和3,5-二烷氧基噻吩-2-羧酸 (Corral & Lissavetzky, 1984).

在染料和织物中的应用

- 聚酯纤维用杂环分散染料:以2-氨基-4-[(4-氯苯基)氨基甲酰基]-5-甲基噻吩-3-羧酸乙酯为代表的噻吩类化合物已被用于制造单偶氮分散染料,用于染色聚酯织物,产生各种颜色色调,并具有良好的牢度 (Iyun 等,2015).

噻吩衍生物的合成

- 四取代噻吩的一锅法合成:已经开发出涉及甲硫醇酸甲酯与6-芳基-4-甲硫基-2H-吡喃-2-酮-3-腈(与目标化合物密切相关)反应的方法来合成四取代噻吩 (Sahu 等,2015).

生物活性及应用

- 噻吩衍生物的抗菌活性:2-氨基-4-(4-氯苯基)-n-(3-呋喃-2-基甲基氨基甲酰基)噻吩的席夫碱表现出抗菌活性。这些化合物使用 Gewald 反应合成,并测试了其对各种微生物的有效性 (Arora 等,2013).

新型合成方法

- 氨基噻吩羧酸的 Gewald 合成:已经报道了一种新的多组分合成方法,用于与目标化合物密切相关的 2-氨基噻吩环羧酸。该方法对于提供一种新型 δ-氨基酸(被认为是二肽类似物)具有重要意义 (Özbek 等,2008).

荧光和传感应用

- 金属离子和氨基酸的荧光探针:已经合成基于聚噻吩的聚合物,并将其用作在水溶液中对 Hg2+ 和 Cu2+ 具有高选择性和灵敏度的荧光探针。这些聚合物还用作氨基酸的无标记检测探针 (Guo 等,2014).

属性

IUPAC Name |

methyl 3-[(4-chlorophenyl)-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S2/c1-14-10-15(2)12-17(11-14)24-20(26)13-25(18-6-4-16(23)5-7-18)32(28,29)19-8-9-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWBPYAPNUMZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

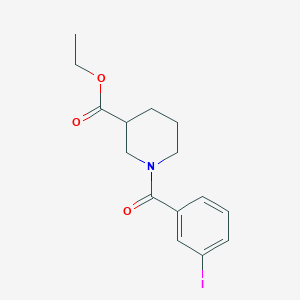

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

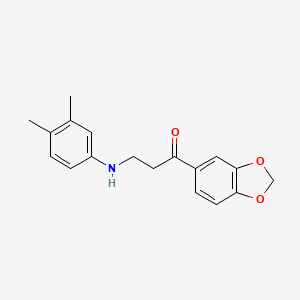

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

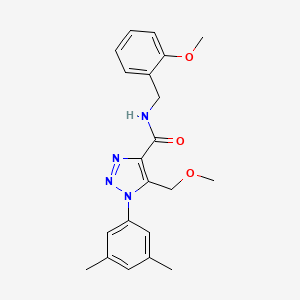

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)